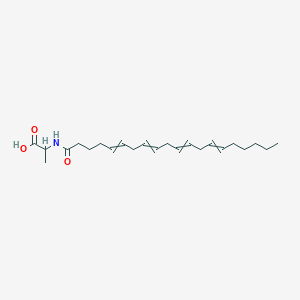

n-Arachidonyl-l-alanine

Description

Properties

Molecular Formula |

C23H37NO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27) |

InChI Key |

ZECSOKFEQQDUCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Arachidonyl L Alanine

Proposed Biosynthetic Routes for N-Acyl Amino Acids

The metabolic pathways for the synthesis of N-acyl amino acids (NAAAs) are not yet fully elucidated, but several routes have been proposed. mdpi.com These pathways are crucial for the formation of a diverse range of bioactive lipids, including N-Arachidonyl-L-alanine. nih.govmdpi.com

Direct Condensation Pathways

One of the primary proposed mechanisms for the formation of NAAAs is through the direct condensation of an acyl moiety with an amino acid. nih.govmdpi.com This process involves the formation of an amide bond between the fatty acid and the amino acid.

The synthesis of NAAAs can utilize either a free fatty acid or its activated form, a Coenzyme A (CoA) derivative. nih.govmdpi.com For instance, the formation of N-oleoyl glycine (B1666218) is believed to involve the condensation of oleoyl-CoA with glycine. researchgate.net Similarly, it is hypothesized that this compound can be synthesized from the condensation of arachidonoyl-CoA and L-alanine. The use of acyl-CoAs as substrates has been demonstrated for various NAAAs. mdpi.com An enzyme known as peptidase M20 domain-containing 1 (PM20D1) has been shown to catalyze the condensation of free fatty acids and free amino acids to produce NAAAs. pnas.orgelifesciences.org

The direct condensation reaction is facilitated by enzymes. Cytochrome c has been identified as a catalyst in the synthesis of several N-arachidonoyl amino acids (NAraAAs), including N-arachidonoyl glycine (NAraGly), N-arachidonoyl serine (NAraSer), and N-arachidonoyl L-alanine (NAraAla). mdpi.com This synthesis occurs from the respective amino acids and arachidonoyl-CoA. mdpi.com Other enzymes, such as glycine N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3), are also involved in the synthesis of specific NAAAs from acyl-CoAs and glycine. mdpi.com Fatty acid amide hydrolase (FAAH) has also been shown to catalyze the synthesis of N-acyl amino acids, although it has a more restricted substrate scope compared to PM20D1. elifesciences.org

Role of Acyl Moieties (Free Fatty Acid or Coenzyme A Derivatives)

Oxidative Metabolism from Precursor Lipids

An alternative biosynthetic route for some NAAAs involves the oxidative metabolism of corresponding N-acyl ethanolamines. mdpi.com This pathway highlights the metabolic interplay between different classes of lipid signaling molecules.

It has been proposed that N-arachidonoyl glycine (NAraGly) can be generated from the oxidative metabolism of N-arachidonoyl-ethanolamine (anandamide). mdpi.comresearchgate.net This suggests a potential parallel pathway for the synthesis of this compound from a corresponding N-arachidonoyl-L-alaninol precursor, although this specific conversion is less studied. The conversion of anandamide (B1667382) to NAraGly points to a broader metabolic network where different N-acyl amides can be interconverted. researchgate.netlipidmaps.org

The oxidative pathway from anandamide to NAraGly is a two-step process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. mdpi.com Specifically, human alcohol dehydrogenase 7 (ADH7) has been shown to catalyze the oxidation of anandamide to N-arachidonoyl glycinal, which is then further oxidized to NAraGly. mdpi.comresearchgate.net N-acylethanolamines can serve as substrates for alcohol dehydrogenase 3 (ADH3), which oxidizes them to N-acylglycinals. nih.govnih.gov This enzymatic action provides a precedent for how other N-acyl amino acids, potentially including this compound, could be derived from their corresponding alcohol precursors.

Data Tables

Table 1: Key Enzymes in N-Acyl Amino Acid Biosynthesis

| Enzyme | Function | Substrates | Products | Citations |

| Cytochrome c | Catalyzes direct condensation | Arachidonoyl-CoA, Glycine, Serine, L-alanine | N-arachidonoyl glycine, N-arachidonoyl serine, this compound | mdpi.com |

| PM20D1 | Bidirectional synthase/hydrolase | Free fatty acids, Free amino acids | N-acyl amino acids | pnas.orgelifesciences.org |

| FAAH | Synthase/hydrolase | Arachidonic acid, Glycine, Serine | N-arachidonoyl glycine, N-arachidonoyl serine | elifesciences.org |

| Alcohol Dehydrogenase (ADH) | Oxidation of N-acyl ethanolamines | N-arachidonoyl-ethanolamine (Anandamide) | N-arachidonoyl glycinal | mdpi.comnih.gov |

| Aldehyde Dehydrogenase | Oxidation of N-acylglycinals | N-arachidonoyl glycinal | N-arachidonoyl glycine | mdpi.com |

Table 2: Proposed Biosynthetic Pathways for N-Acyl Amino Acids

| Pathway | Description | Precursors | Key Intermediates/Enzymes | Final Product Example | Citations |

| Direct Condensation | Amide bond formation between a fatty acid (or its CoA derivative) and an amino acid. | Arachidonoyl-CoA, L-alanine | Cytochrome c | This compound | mdpi.com |

| Oxidative Metabolism | Sequential oxidation of an N-acyl ethanolamine. | N-arachidonoyl-ethanolamine (Anandamide) | Alcohol Dehydrogenase, Aldehyde Dehydrogenase, N-arachidonoyl glycinal | N-arachidonoyl glycine | mdpi.comresearchgate.net |

Potential Derivation from N-Arachidonoyl-Ethanolamine (Anandamide) (Comparative)

Oxidative Metabolism by Lipoxygenases (LOX)

Beyond hydrolysis, this compound is also a substrate for oxidative enzymes, particularly lipoxygenases (LOX). This pathway represents a significant route for its metabolic inactivation and potential conversion into new bioactive derivatives. mdpi.comnih.gov

Due to the presence of the arachidonic acid backbone, this compound can be metabolized by enzymes that typically act on arachidonic acid itself. mdpi.com Research has demonstrated that this compound is efficiently oxygenated by 12- and 15-lipoxygenases (12-LOX and 15-LOX). mdpi.comnih.gov This enzymatic reaction results in the formation of hydroxylated derivatives, specifically 12- and 15-hydroxyeicosatetraenoic (HETE) acid derivatives of this compound. mdpi.com The rate of this oxygenation is comparable to that of arachidonic acid, indicating it is an efficient metabolic pathway. mdpi.comnih.gov Furthermore, studies have implicated 5-lipoxygenase (5-LO) in the degradation and biological activity of this compound, suggesting that the production of reactive oxygen species via the 5-LO pathway is a key part of its mechanism. snu.ac.krmedchemexpress.com

| Substrate (25 µM) | Enzyme | Oxygenation Rate (Compared to Arachidonic Acid) |

|---|---|---|

| This compound (NAla) | Mammalian LOs | Comparable |

| This compound (NAla) | lk12-LO | <60% |

| N-arachidonoyl glycine (NAGly) | Mammalian LOs | Comparable |

This table presents the relative efficiency of lipoxygenase (LOX) enzymes in metabolizing this compound compared to arachidonic acid. Data sourced from Prusakiewicz et al., 2007. nih.gov

Other Potential Catabolic Pathways

In addition to FAAH and LOX, other enzymatic systems have been shown to metabolize this compound, albeit to a lesser extent. The cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, can also utilize this compound as a substrate. mdpi.comnih.gov Both COX-1 and COX-2 are capable of oxygenating this compound, though the conversion rates are modest when compared to their primary substrate, arachidonic acid. nih.gov This indicates that while the COX pathway is a potential route for this compound metabolism, it is likely a minor one compared to degradation by FAAH and LOX. mdpi.com

Other Potential Catabolic Pathways

Microbial Degradation (e.g., Serratia marcescens Activity)

The degradation of N-acyl amino acids like this compound by microorganisms is a subject of ongoing research. While specific studies detailing the direct catabolism of this compound by Serratia marcescens are not extensively documented, the bacterium's known enzymatic capabilities provide a basis for its potential role in this process. Serratia marcescens is a ubiquitous, Gram-negative bacterium recognized for its ability to secrete a diverse array of extracellular enzymes, including proteases, lipases, and chitinases. oup.commicropspbgmu.rumdpi.com These enzymes enable the bacterium to break down complex organic matter in its environment. oup.com

The structure of this compound consists of an arachidonic acid molecule linked to an L-alanine molecule via an amide bond. The cleavage of this bond is a critical step in its degradation. Serratia marcescens is known to produce enzymes called amidases, specifically N-acetylmuramoyl-L-alanine amidase, which hydrolyzes the amide bond between N-acetylmuramic acid and L-alanine in bacterial cell walls. nih.govresearchgate.net The presence of an enzyme capable of cleaving an amide linkage to an L-alanine residue suggests that S. marcescens possesses the necessary biochemical tools to potentially hydrolyze this compound into its constituent parts: arachidonic acid and L-alanine.

Furthermore, lipases produced by S. marcescens exhibit broad substrate specificity, catalyzing the hydrolysis of ester bonds in various lipids. scispace.comfrontierspartnerships.org While primarily targeting ester bonds, the promiscuous nature of some microbial lipases could potentially extend to amidase activity, contributing to the breakdown of N-acyl amino acids.

Regulation of this compound Levels

Impact of Enzyme Inhibitors on Endogenous Concentrations (e.g., FAAH Inhibitors)

The primary enzyme responsible for the degradation of many endogenous N-acyl amides, most notably the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA), is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.govwikipedia.org FAAH terminates the signaling of these lipid molecules by hydrolyzing them into their respective fatty acid and amine components. nih.gov Consequently, inhibitors of FAAH are widely used in research to increase the endogenous levels of FAAH substrates like AEA and study their physiological effects. nih.govmdpi.commdpi.com

Given the structural similarity between this compound and other N-acyl amides metabolized by FAAH, its potential as a substrate for this enzyme has been investigated. However, research indicates that this compound levels are not significantly regulated by FAAH activity. A key study involving the systemic administration of the potent and selective FAAH inhibitor URB597 to mice provided direct evidence of this. nih.gov The study employed a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify various N-arachidonoyl amino acids in the brain. nih.gov

The results demonstrated that while the administration of URB597 effectively inhibited FAAH—as shown by a significant, dose-dependent increase in the brain levels of AEA and N-arachidonoyl-serine (NASer)—it produced no significant alteration in the endogenous concentrations of this compound (NAAla). nih.gov Interestingly, the same study observed that the levels of N-arachidonoyl-glycine (NAGly) and N-arachidonoyl-γ-aminobutyric acid (NAGABA) were significantly decreased following FAAH inhibition. nih.gov This suggests that the metabolic pathways regulating different N-arachidonoyl amino acids are distinct and that this compound is either not a substrate for FAAH or its degradation is mediated by other, yet to be fully identified, enzymatic pathways.

| Compound | Observed Effect on Concentration |

|---|---|

| This compound (NAAla) | No significant alteration |

| N-arachidonoylethanolamine (AEA) | Significant increase |

| N-arachidonoyl-serine (NASer) | Moderate increase |

| N-arachidonoyl-glycine (NAGly) | Significant decrease |

| N-arachidonoyl-γ-aminobutyric acid (NAGABA) | Significant decrease |

Molecular Targets and Mechanisms of Action of N Arachidonyl L Alanine

Interaction with Neurotransmitter Transporters

NALAla's most well-characterized activity is its inhibitory effect on neurotransmitter transporters, particularly those responsible for glycine (B1666218) reuptake.

NALAla is a recognized inhibitor of the glycine transporter 2 (GLYT2), a key protein in regulating glycine concentrations at inhibitory synapses. nih.govresearchgate.net Research indicates that NALAla inhibits GLYT2 with an IC₅₀ value of approximately 8 to 9 μM. researchgate.netfrontiersin.orgnih.gov

A significant feature of NALAla's inhibitory profile is its selectivity for GLYT2 over the closely related glycine transporter 1 (GLYT1). nih.govnih.gov Studies have shown that NALAla has little to no inhibitory activity at GLYT1 at concentrations up to 30 µM. hellobio.com This selectivity is a critical aspect of its pharmacological profile, as GLYT1 and GLYT2 have distinct localizations and physiological roles in the nervous system. guidetopharmacology.org While GLYT2 is primarily found on neurons to recycle glycine into presynaptic terminals, GLYT1 is located on glial cells and plays a role in modulating glutamatergic neurotransmission. guidetopharmacology.org

While both NALAla and the more extensively studied N-Arachidonyl-glycine (NAGly) are endogenous inhibitors of GLYT2, their inhibitory profiles exhibit key differences. nih.govfrontiersin.org A primary distinction is the extent of inhibition; NALAla produces complete inhibition of GLYT2 transport activity, whereas NAGly acts as a partial inhibitor. researchgate.netfrontiersin.orgnih.gov Although they share a similar arachidonyl tail, the difference in their amino acid headgroup contributes to distinct interactions with the transporter. frontiersin.org This is further evidenced by their differential requirements for specific structural domains of GLYT2 for their inhibitory action. nih.gov

The structural basis for the interaction of NALAla with GLYT2 involves specific extracellular domains of the transporter. nih.gov Research using chimeric transporters has demonstrated that the extracellular loop 4 (EL4) of GLYT2 is essential for the inhibitory activity of NALAla. nih.gov This contrasts with NAGly, which requires both extracellular loop 2 (EL2) and EL4 for its inhibitory effect. nih.gov This finding underscores the importance of the inhibitor's headgroup structure in determining how it interacts with the transporter's extracellular loops. nih.gov Further studies have identified specific amino acid residues within EL4, such as Arg⁵³¹, Lys⁵³², and Ile⁵⁴⁵, as being influential for sensitivity to both NALAla and NAGly. nih.gov The residue Ile⁵⁴⁵, in particular, may function as a molecular gate that controls access to the lipid binding site. nih.gov

The inhibitory action of NALAla has been compared with other N-acyl amino acids, revealing a structure-activity relationship based on both the acyl tail and the amino acid headgroup. nih.gov In terms of potency at GLYT2, NALAla (IC₅₀ ≈ 9 μM) is comparable to N-arachidonyl-γ-aminobutyric acid (NAGABA) (IC₅₀ ≈ 12 μM). nih.govresearchgate.net However, it is significantly less potent than other endogenous lipids such as oleoyl (B10858665) L-carnitine (IC₅₀ = 340 nM) and N-oleoyl glycine (NOGly) (IC₅₀ = 500 nM). nih.govresearchgate.net Studies have also shown that NALAla has little effect on the GABA transporter GAT1. nih.gov

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| N-Arachidonyl-L-alanine (NALAla) | GLYT2 | ~9 | nih.govresearchgate.net |

| N-Arachidonyl-glycine (NAGly) | GLYT2 | ~9.1 | nih.gov |

| N-arachidonyl-γ-aminobutyric acid (NAGABA) | GLYT2 | ~12 | nih.govresearchgate.net |

| N-oleoyl glycine (NOGly) | GLYT2 | 0.5 | nih.govresearchgate.net |

| oleoyl L-carnitine | GLYT2 | 0.34 | nih.govresearchgate.net |

Glycine Transporter 2 (GLYT2) Inhibition

Distinction from N-Arachidonyl-Glycine (NAGly) Inhibition Profile

Modulation of Ion Channels

In addition to its effects on transporters, NALAla has been investigated for its potential to modulate the activity of various ion channels.

Research using whole-cell patch-clamp recordings on rat sympathetic neurons showed that NALAla, at a concentration of 10 μM, did not produce a discernible effect on N-type Ca²⁺ channel currents. physiology.orgnih.gov This is in contrast to the related compound N-arachidonoyl L-serine (ARA-S), which caused a significant enhancement of these currents under the same experimental conditions. physiology.orgnih.gov

Conversely, NALAla does exhibit modulatory effects on ligand-gated ion channels, specifically glycine receptors (GlyRs). nih.gov As a compound with a free carboxyl group, NALAla displays subunit-specific modulation of GlyRs. It acts as a positive allosteric modulator of α1 GlyRs, causing a potentiation of glycine-activated currents. nih.gov In contrast, it acts as an inhibitor on GlyRs containing α2 or α3 subunits. nih.gov This dual action highlights a complex interaction with the glycine receptor family, dependent on the specific subunit composition of the receptor.

| Compound | Ion Channel Target | Effect | Source |

|---|---|---|---|

| This compound (NALAla) | N-type Ca²⁺ Channels | No significant effect | physiology.orgnih.gov |

| This compound (NALAla) | α1 Glycine Receptor | Potentiation | nih.gov |

| This compound (NALAla) | α2 Glycine Receptor | Inhibition | nih.gov |

| This compound (NALAla) | α3 Glycine Receptor | Inhibition | nih.gov |

Glycine Receptor (GlyR) Interactions (Comparative)

This compound, along with other acidic endocannabinoids, demonstrates subunit-specific modulation of glycine receptors (GlyRs). plos.orgnih.gov While neutral endocannabinoids like anandamide (B1667382) potentiate α1, α2, and α3 GlyRs, acidic compounds including NALA exhibit a different pattern of activity. nih.govnih.gov

Like N-arachidonoyl-glycine (NAGly), NALA acts as a positive allosteric modulator of α1 GlyRs, enhancing the currents activated by glycine. plos.orgnih.gov In contrast, it inhibits currents through α2 and α3 GlyRs. plos.orgnih.govnih.gov This subunit-specificity is a characteristic shared among acidic endocannabinoids containing a free carboxyl group. plos.orgnih.gov For instance, at a concentration of 10 µM, NAGly potentiates α1 GlyR currents by approximately 101% while inhibiting α2 and α3 GlyR currents by -56% and -32%, respectively. plos.orgnih.gov NALA and other acidic N-acyl amino acids such as N-arachidonoyl-L-serine (NA-Ser) and N-arachidonoyl-GABA (NA-GABA) also display this pattern of potentiating α1 GlyRs and inhibiting the α2 and α3 subtypes. plos.orgplos.org

| Compound (10 µM) | α1 GlyR Modulation (%) | α2 GlyR Modulation (%) | α3 GlyR Modulation (%) |

|---|---|---|---|

| N-arachidonoyl-glycine (NAGly) | 101 ± 11 | -56 ± 5 | -32 ± 3 |

| This compound (NALA) | Potentiation | Inhibition | Inhibition |

| N-arachidonoyl-L-serine (NA-Ser) | Potentiation | Inhibition | Inhibition |

Table 1. Comparative Allosteric Modulation of Glycine Receptor (GlyR) Subtypes. This table summarizes the differential effects of N-arachidonoyl-glycine (NAGly) and related acidic lipoamino acids on different GlyR subtypes. Data for NAGly is presented as mean ± SEM. plos.orgnih.govnih.govplos.org

Research into the molecular basis for the subunit-specific effects of acidic endocannabinoids like NAGly has identified key amino acid residues. plos.orgnih.gov The positive modulation of α1 GlyRs by NAGly is determined by residues in the extracellular loop 2 (Alanine 52), the second transmembrane (TM2) region (Glycine 254), and the intracellular loop between TM3 and TM4 (Lysine 385). plos.orgnih.govplos.org

Conversely, the inhibitory effect of NAGly on α2 and α3 GlyRs is influenced by a single residue in the TM2 domain (Alanine 261 in α2 GlyRs and Alanine (B10760859) 265 in α3 GlyRs). plos.org Mutating these specific residues can alter the modulatory effect of these compounds. For example, substituting key non-conserved residues in the α2 subunit with their α1 counterparts can convert NAGly-mediated inhibition into potentiation. nih.govfrontiersin.org Specifically, a triple mutation in the α2 GlyR (T59A/A261G/A303S) makes it susceptible to potentiation by NAGly, similar to the α1 subunit. frontiersin.org

| GlyR Subunit | Key Residues for NAGly Modulation | Effect of NAGly |

|---|---|---|

| α1 | A52 (Extracellular Loop 2), G254 (TM2), K385 (Intracellular) | Potentiation |

| α2 | A261 (TM2) | Inhibition |

| α3 | A265 (TM2) | Inhibition |

Table 2. Molecular Determinants of N-arachidonoyl-glycine (NAGly) Action on Glycine Receptor (GlyR) Subtypes. This table highlights the specific amino acid residues responsible for the differential modulation of GlyR subunits by NAGly. plos.orgnih.govplos.orgfrontiersin.org

Subunit-Specific Allosteric Modulation (Comparative with NAGly)

Calcium Channel Modulation (Comparative)

While direct studies on NALA's effect on calcium channels are limited, research on related lipoamino acids provides comparative insights.

Studies on N-arachidonoyl L-serine (ARA-S) have shown that it can modulate N-type (CaV2.2) calcium channels. physiology.orgnih.govphysiology.org Application of ARA-S to rat sympathetic ganglion neurons leads to a rapid and reversible increase in calcium current. physiology.orgnih.gov This effect is voltage-dependent and arises from a hyperpolarizing shift in the channel's activation curve. physiology.orgnih.gov This modulation by ARA-S appears to be independent of G-protein coupled receptors. physiology.orgnih.gov

In contrast, research on dissociated dorsal root ganglion (DRG) neurons did not observe a similar enhancement of N-type currents with NAGly or NASer. jneurosci.org However, another study on recombinant CaV2.2 channels noted a transient increase in current in about 30% of cells, followed by a slight decrease. jneurosci.org This suggests that the regulation of N-type calcium channels by lipoamino acids may be specific to the cell type or neuronal context. jneurosci.org

It's important to note that various lipoamino acids, including NALA, have been shown to be potent inhibitors of T-type (CaV3) calcium channels. jneurosci.orgresearchgate.net For instance, NAGly strongly inhibits CaV3.2 currents. jneurosci.orgresearchgate.net

Enzymatic Interactions and Downstream Signaling

This compound has been demonstrated to induce the production of reactive oxygen species (ROS). nih.govnih.gov In studies using head and neck squamous cell carcinoma (HNSCC) cell lines, treatment with NALA led to an increase in intracellular ROS. nih.gov This effect is linked to the 5-lipoxygenase (5-LO) metabolic pathway. nih.govnih.gov Inhibition of 5-LO was found to decrease the NALA-induced ROS production. nih.govnih.gov This suggests that the enzymatic processing of NALA by 5-LO is a key step in its ability to generate ROS, which in turn can influence downstream cellular processes. nih.gov

Induction of Reactive Oxygen Species (ROS) Production

Role of 5-Lipoxygenase (5-LO) in ROS Generation

Research has demonstrated that NALA's ability to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells is mediated by the production of ROS. nih.govnih.gov The treatment of these cells with NALA leads to an observable increase in intracellular ROS. nih.gov This effect is significantly diminished when 5-LO is inhibited, indicating that the 5-LO pathway is a critical mediator of NALA-induced ROS production. nih.govnih.gov The generation of ROS through this pathway appears to be a key component of the anti-cancer effects attributed to NALA. nih.govoncotarget.comnih.gov

Cellular Pathways Mediating 5-LO Activity

The anti-cancer effects of NALA are linked to its degradation pathway, which involves 5-LO. nih.gov Inhibition of 5-LO has been shown to partially block the anti-proliferative effects of NALA. nih.govnih.gov This suggests that the metabolic processing of NALA by 5-LO is what triggers the downstream production of ROS. nih.gov Further evidence supporting this is that antioxidants can reverse the anti-proliferative effects of NALA, underscoring the essential role of ROS in this process. nih.govnih.gov The signaling cascade appears to involve an increase in ROS, which in turn affects other cellular processes, such as the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov

Cannabinoid Receptor (CB1/VR1) Activity (Uncharacterized/Putative)

The activity of this compound at cannabinoid receptors remains an area of ongoing investigation. While it is structurally an analog of endocannabinoids, its direct interaction with cannabinoid receptor 1 (CB1) and vanilloid receptor 1 (VR1) is not fully characterized. caymanchem.com

Some studies have explored the potential for NALA to act on these receptors. However, in the context of its anti-proliferative effects on HNSCC cells, the mechanism appears to be independent of CB1 and VR1 receptors. nih.govnih.gov The use of antagonists for CB1 and VR1 did not reverse the cell death induced by NALA, suggesting that its primary mode of action in this specific cellular context is not through these receptors. nih.govnih.govfrontiersin.org Despite this, the possibility of NALA having activity at cannabinoid receptors in other physiological contexts cannot be entirely ruled out and requires further investigation. caymanchem.com

Influence on Other Metabolic Enzymes (e.g., Cyclooxygenases, Cytochrome P450) (Comparative)

The metabolism of arachidonic acid, from which NALA is derived, involves several key enzymatic pathways, including those mediated by cyclooxygenases (COX) and cytochrome P450 (CYP450) enzymes. nih.gov NALA, as an arachidonyl amino acid, is also a substrate for some of these oxidative metabolic pathways. mdpi.com

Table 1: Comparative Influence of this compound on Metabolic Enzymes

| Enzyme/Pathway | Role in NALA's Mechanism of Action | Research Findings |

|---|---|---|

| 5-Lipoxygenase (5-LO) | Primary mediator of ROS generation and anti-proliferative effects. | Inhibition of 5-LO reduces NALA-induced ROS production and partially blocks its anti-cancer effects. nih.govnih.gov |

| Cannabinoid Receptors (CB1/VR1) | Putative target, but activity is uncharacterized and appears to be context-dependent. | NALA's anti-proliferative effects in HNSCC cells are independent of CB1 and VR1 activation. nih.govnih.govfrontiersin.org |

| Cyclooxygenases (COX) | Part of the broader arachidonic acid metabolic network; interplay with 5-LO pathway is significant. | The metabolic shift towards the 5-LO pathway can influence the outcomes of COX inhibition. nih.gov |

| Cytochrome P450 (CYP450) | Involved in the overall metabolism of arachidonic acid and its derivatives. | The shunting of metabolism towards CYP450 epoxygenase can antagonize the effects of COX-2 inhibition. nih.gov |

Biological Roles and Physiological Implications in Vitro and Animal Models

Modulation of Cellular Processes

N-Arachidonyl-l-alanine (NALA) has been shown to influence a variety of cellular processes, ranging from cell proliferation to immune cell function and synaptic communication.

Antiproliferative Effects in Cellular Models

Research has highlighted the antiproliferative properties of NALA, particularly in the context of head and neck squamous cell carcinoma (HNSCC). frontiersin.orgmdpi.comnih.gov

Studies have demonstrated that NALA can effectively inhibit the proliferation of HNSCC cells. nih.govnih.gov This action is not mediated by the cannabinoid receptor-1 (CB1) or the vanilloid receptor-1 (VR1). nih.govnih.gov Instead, the antiproliferative effects of NALA are linked to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov The generation of ROS and the subsequent inhibition of cell proliferation are mediated by the 5-lipoxygenase (5-LO) pathway. frontiersin.orgnih.gov This is supported by findings that antioxidants and inhibitors of 5-LO can reverse the antiproliferative effects of NALA. mdpi.comsnu.ac.kr Furthermore, treatment with NALA has been observed to decrease the levels of phosphorylated Akt, a key protein in cell survival pathways. This decrease is also reversed by antioxidants and 5-LO inhibition, suggesting a mechanistic link between the 5-LO pathway, ROS production, and the inhibition of pro-survival signaling. nih.govsnu.ac.kr

Effects on Cell Function and Signaling in Immune Cells (e.g., Macrophages, Microglia) (Comparative)

While direct studies on NALA's effects on macrophages and microglia are limited, the broader class of N-acyl amino acids, to which NALA belongs, has been shown to modulate immune cell functions. For instance, related endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) exhibit varied effects on macrophages and microglia, including the inhibition of pro-inflammatory mediators. nih.gov N-arachidonoyl-glycine (NAGly), a structurally similar compound, has been shown to alter the morphology of primary microglia cells. mdpi.com Exogenous L-alanine, a component of NALA, has been found to enhance macrophage phagocytosis by boosting the TLR4-PI3K/AKT-NFκB signaling pathway. embopress.org This suggests that NALA could potentially influence immune cell signaling, although further specific research is required.

Impact on Synaptic Transmission and Neuromodulation (via GLYT2 Inhibition)

This compound is a known inhibitor of the glycine (B1666218) transporter 2 (GLYT2). researchgate.netfrontiersin.orghellobio.com GLYT2 is crucial for clearing glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. portlandpress.com By inhibiting GLYT2, NALA can increase the concentration of glycine at inhibitory synapses, which is a mechanism for enhancing inhibitory tone and modulating synaptic transmission. portlandpress.comnih.gov Compared to the related compound N-arachidonyl-glycine (NAGly), which is a partial inhibitor of GLYT2, NALA exhibits complete inhibition with a similar potency. researchgate.netfrontiersin.org This suggests that NALA could have a more pronounced effect on prolonging glycinergic signaling. researchgate.netfrontiersin.org

Contribution to Nociceptive Pathways

The modulation of inhibitory neurotransmission by NALA points to its potential role in nociceptive, or pain, pathways.

Role in Pain Modulation (Comparative Analysis with N-Arachidonyl-Glycine)

Several arachidonyl amino acids have been identified and investigated for their roles in pain modulation. caymanchem.com N-arachidonyl-glycine (NAGly) has been shown to produce analgesic effects in animal models of inflammatory and neuropathic pain. frontiersin.orgcaymanchem.comresearchgate.net These effects are attributed, at least in part, to its inhibition of GLYT2, which enhances inhibitory glycinergic transmission in the spinal cord, a key area for pain signal integration. frontiersin.orgportlandpress.comnih.gov

In a comparative study using a rat model of inflammatory pain, intrathecal administration of NAGly reduced mechanical allodynia and thermal hyperalgesia. researchgate.netumh.es In contrast, this compound, at the same dose, had no effect on these pain behaviors. researchgate.netumh.es This finding suggests that despite its potent inhibitory effect on GLYT2 in vitro, the in vivo analgesic efficacy of NALA may differ significantly from that of NAGly under the conditions tested. The reasons for this discrepancy are not fully understood but could involve differences in metabolic stability, distribution, or interaction with other biological targets in the complex environment of the spinal cord.

Furthermore, acidic N-arachidonoyl amino acids, including both NALA and NAGly, have been shown to have differential effects on glycine receptor (GlyR) subtypes. They potentiate α1 GlyRs but inhibit α2 and α3 GlyRs. mdpi.com This complex interaction with both transporters and receptors adds another layer to their potential roles in pain modulation.

Table of Research Findings on this compound

| Area of Research | Model System | Key Finding | Mechanism | Reference(s) |

|---|---|---|---|---|

| Antiproliferative Effects | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Inhibits cell proliferation. | Mediated by 5-lipoxygenase (5-LO) pathway, leading to increased Reactive Oxygen Species (ROS) production and decreased phosphorylated Akt. Independent of CB1 and VR1 receptors. | frontiersin.org, mdpi.com, nih.gov, nih.gov |

| Synaptic Transmission | In vitro assays | Inhibits the glycine transporter 2 (GLYT2). | Acts as a complete inhibitor of GLYT2, unlike the partial inhibition by N-Arachidonyl-Glycine (NAGly). | researchgate.net, frontiersin.org, hellobio.com |

| Pain Modulation | Rat model of inflammatory pain | No significant effect on mechanical allodynia or thermal hyperalgesia. | Contrasts with the analgesic effects of N-Arachidonyl-Glycine (NAGly) in the same model. | umh.es, researchgate.net |

| Glycine Receptor Modulation | In vitro receptor studies | Potentiates α1 glycine receptors but inhibits α2 and α3 glycine receptors. | Shared characteristic with other acidic N-arachidonoyl amino acids. | mdpi.com |

Broader Roles within the Endocannabinoidome and Lipid Signaling

N-Arachidonoyl-L-alanine (NALA) is classified as an N-acyl amino acid (NAAA), a family of endogenous signaling molecules chemically related to the classical endocannabinoids. mdpi.com These molecules are integral components of the expanded lipid signaling network known as the endocannabinoidome. mdpi.com This system encompasses a wide array of signaling lipids, their receptors, and the metabolic enzymes responsible for their synthesis and degradation. wikipedia.orgmdpi.com NALA's formal structure results from the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid, and it is recognized as a mammalian metabolite. nih.gov The discovery of numerous N-acyl-amines, including N-acyl amino acids, has been significantly advanced by the development of various "-omics" technologies, broadening the landscape of lipid-based signaling. mdpi.com

Emerging Functions as Signaling Lipids

N-Arachidonoyl-L-alanine is an emerging signaling lipid with distinct biological activities that are under active investigation. As part of a class of molecules known as arachidonyl amino acids, NALA was first isolated and characterized from bovine brain tissue, alongside other related compounds like N-arachidonoyl glycine (NAGly). lipidmaps.orgcaymanchem.comcaymanchem.com While its functions are not yet fully elucidated, research suggests it may possess activity at cannabinoid receptors and/or the transient receptor potential vanilloid 1 (TRPV1) receptor. lipidmaps.orgcaymanchem.com

Unlike some other endocannabinoid-like molecules, NALA did not demonstrate anti-nociceptive effects in an animal model of inflammatory pain. It has also been identified as a very weak inhibitor of fatty acid amide hydrolase (FAAH), a primary enzyme responsible for the degradation of the endocannabinoid anandamide. This suggests that NALA's signaling pathways may be distinct from those of classical endocannabinoids.

A significant emerging role for NALA is in the context of cancer cell biology. Research has identified it as an endocannabinoid analog with anti-cancer properties. medchemexpress.com Specifically, in in vitro studies using head and neck squamous cell carcinoma (HNSCC) cells, N-Arachidonoyl-L-alanine was found to inhibit cell proliferation and induce cell death through a mechanism involving the production of reactive oxygen species (ROS) mediated by the 5-lipoxygenase (5-LO) enzyme. medchemexpress.com

The study of related N-acyl amino acids provides further context for the diverse and specific roles these lipids can play. For instance, while NALA's effects are still being mapped, other N-acyl alanines have shown activity in functional assays of RAW 264.7 macrophage cells and certain in vivo inflammation models, although the precise mechanisms remain unknown. Furthermore, N-arachidonoyl-L-serine (N-AraS), another endocannabinoid-like lipid, has been shown to be a potent inducer of endothelial cell proliferation and angiogenesis in vitro, acting through pathways involving vascular endothelial growth factor (VEGF). nih.gov This highlights how structurally similar N-acyl amino acids can have highly specific and potent biological functions that differ from classical endocannabinoids. nih.gov

The ongoing identification and functional characterization of NALA and other N-acyl amino acids in mammalian tissues continue to expand our understanding of the complexity and specificity of lipid signaling. doi.org

Table 1: Summary of Research Findings on N-Arachidonoyl-L-alanine (NALA) Activity

| Model/System | Research Finding | Potential Mechanism |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (In Vitro) | Inhibited cell proliferation and induced cell death. medchemexpress.com | Mediated by 5-lipoxygenase (5-LO) and subsequent production of Reactive Oxygen Species (ROS). medchemexpress.com |

| Rat Model of Inflammatory Pain | Did not produce anti-nociception. | Not applicable. |

| Enzymatic Assay | Found to be a very weak inhibitor of Fatty Acid Amide Hydrolase (FAAH). | Weak interaction with the active site of the FAAH enzyme. |

| Bovine Brain Tissue | Isolated and characterized as an endogenous N-acyl amino acid. lipidmaps.orgcaymanchem.comcaymanchem.com | Endogenous metabolic product. nih.gov |

Advanced Research Methodologies for N Arachidonyl L Alanine Studies

Analytical Chemistry Techniques

Analytical methodologies are crucial for the detection and quantification of N-Arachidonyl-L-alanine in complex biological matrices. Given its nature as a lipid mediator, highly sensitive and specific techniques are required.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the cornerstone for the analysis of this compound. Its high sensitivity and selectivity allow for the precise identification and measurement of this and related N-acyl amino acids (NAAAs), which are often present at low endogenous concentrations. nih.gov

LC-MS/MS is a powerful and widely used technique for analyzing small-molecule analytes, including lipids, in complex biological samples like brain tissue. researchgate.net This method offers high sensitivity, selectivity, and reproducibility, making it ideal for quantifying low-level analytes. nih.govresearchgate.net The sample preparation for tissue analysis is critical and often involves homogenization, protein precipitation, and liquid-liquid or solid-phase extraction to remove interfering substances, such as the high content of phospholipids (B1166683) in brain tissue, which can cause ion suppression. nih.govresearchgate.net

A sensitive and selective LC-MS/MS method has been developed and validated for the simultaneous quantification of several arachidonoyl amino acids, including this compound (NAAla), in mouse brain tissue. nih.gov This method demonstrated good linearity over a concentration range of 0.2–120 pg/μl with a correlation coefficient (R²) of 0.99. nih.gov The chromatography is optimized to separate the N-arachidonoyl amino acids from other related endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov Studies using this technique have shown that levels of NAAla are not significantly altered in the brain after treatment with an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), unlike other related compounds. nih.gov In a separate study focusing on oyster tissues, LC-MS was employed in a non-targeted metabolomics approach to identify and compare the distribution of this compound, finding it was significantly upregulated in the gonadal gland, gill, and hepatopancreas of triploid oysters compared to diploid ones. frontiersin.org

Table 1: Example of LC-MS/MS Parameters for N-Arachidonoyl Amino Acid Analysis in Mouse Brain

| Parameter | Value |

|---|---|

| Chromatography System | HPLC system connected to a triple-quadrupole mass spectrometer nih.gov |

| Column | Not specified in the provided abstract nih.gov |

| Mobile Phase Gradient | A gradient ramped linearly from 70% to 99% Mobile Phase B over 9 minutes nih.gov |

| Total Run Time | 21 minutes nih.gov |

| Quantification | Multiple Reaction Monitoring (MRM) mode semanticscholar.org |

| Linearity (NAAla) | 0.2–120 pg/μl (R² = 0.99) nih.gov |

This table is based on data from a study on the quantitative analysis of arachidonoyl conjugates in mouse brain tissue. nih.gov

Gas Chromatography/Mass Spectrometry (GC-MS) is another powerful tool for metabolic profiling, capable of identifying a wide range of compounds. researchgate.net For many polar metabolites, this technique requires a derivatization step to increase the volatility and thermal stability of the analytes, which can lengthen sample preparation time. researchgate.netresearchgate.net While LC-MS is more commonly reported for the direct analysis of larger, less volatile lipids like this compound, GC-MS is extensively used for profiling smaller molecules, including certain fatty acids and other metabolites within the broader lipidome. frontiersin.orgresearchgate.net

In a comprehensive metabolomics study of oysters, for instance, GC-MS was used to identify volatile compounds, complementing the LC-MS analysis that identified non-volatile substances like this compound. frontiersin.org In general metabolic profiling of serum, GC-MS has been shown to identify numerous metabolites, including 14 amino acids and various fatty acids. researchgate.net However, for specific quantification of this compound, LC-MS/MS is generally the preferred method due to its higher sensitivity for such molecules without the need for derivatization. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tissue Analysis

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the separation workhorse that precedes mass spectrometric detection in most analyses of this compound. The choice of HPLC column and mobile phase is critical for resolving the analyte from a complex mixture of other lipids and endogenous molecules. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like amino acids. jocpr.comsciex.com This technique can be applied to analyze the L-alanine component of this compound, for example, in studies of its metabolism or synthesis. A key advantage of HILIC is its ability to analyze amino acids without the need for derivatization, simplifying sample preparation. jocpr.com

One developed HILIC method uses a standard silica (B1680970) column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) and a high percentage of acetonitrile. jocpr.com This method demonstrates good accuracy, linearity, and precision for the analysis of various amino acids, with limits of quantification (LOQ) for non-aromatic amino acids in the range of 1.2 – 2.1 µg/mL. jocpr.com Furthermore, HILIC provides excellent separation for isomers, such as leucine (B10760876) and iso-leucine, and L-alanine from its isomer beta-alanine, which is crucial for accurate identification and quantification. sciex.com

Table 2: HILIC Method Parameters for Non-derivatized Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column Type | Silica jocpr.com |

| Mobile Phase | 2.5 mM Potassium dihydrogen phosphate (pH 2.85) : Acetonitrile (25:75) jocpr.com |

| Detection | UV Detector jocpr.com |

| LOQ (Non-aromatic amino acids) | 1.2 - 2.1 µg/mL jocpr.com |

| LOD (Non-aromatic amino acids) | 0.4 - 0.65 µg/mL jocpr.com |

| Recovery | 98.0% to 102.0% jocpr.com |

This table is based on data from a study developing an HPLC-HILIC method for amino acid analysis in bulk drug substances. jocpr.com

Synthetic Chemistry Approaches

The synthesis of this compound is essential for producing standards for analytical quantification, as well as for providing material to investigate its biological activities. researchgate.net Both chemical and enzymatic methods have been developed for this purpose.

One reported method for the laboratory synthesis of N-acyl amino acids involves the coupling of an amino acid ethyl ester hydrochloride with the corresponding fatty acid, followed by the hydrolysis of the ethyl ester to yield the final product. semanticscholar.org Another common chemical synthesis route is the Schotten-Baumann reaction, which is a method to synthesize amides from amines and acid chlorides. researchgate.net

In addition to purely chemical methods, chemo-enzymatic and enzymatic approaches are gaining attention. researchgate.net An in vitro enzymatic synthesis of this compound has been demonstrated using cytochrome c as a catalyst. nih.gov This reaction utilizes arachidonoyl CoA and L-alanine as substrates and proceeds favorably at physiological temperature and pH. nih.gov The identity of the synthesized this compound is confirmed using mass spectral fragmentation analysis. nih.gov Other enzymes, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), have also been shown to catalyze the synthesis of N-acyl amino acids, highlighting the complex enzymatic machinery that may be involved in its biosynthesis in vivo. mdpi.comelifesciences.org

Table 3: Comparison of Synthetic Approaches for N-Acyl Amino Acids

| Approach | Description | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| Chemical Synthesis | Coupling of a fatty acid with an amino acid ester, followed by hydrolysis. semanticscholar.org | Fatty acid, amino acid ethyl ester hydrochloride, coupling agents, LiOH. semanticscholar.org | A common and versatile laboratory method. semanticscholar.org |

| Schotten-Baumann Reaction | Amidation reaction between an amine and an acid chloride. researchgate.net | Fatty acid chloride, amino acid. researchgate.net | A classical method for amide synthesis. researchgate.net |

| Enzymatic Synthesis | In vitro reaction catalyzed by an enzyme. nih.gov | Arachidonoyl CoA, L-alanine, Cytochrome c, Hydrogen peroxide. nih.gov | Mimics potential biological pathways and occurs under physiological conditions. nih.gov |

Enantioselective Synthesis for Isomer-Specific Studies

The stereochemistry of the alanine (B10760859) moiety in N-arachidonoyl-alanine is a critical determinant of its biological activity. To investigate the distinct roles of the L- and D-isomers, researchers employ enantioselective synthesis, a process that yields a specific enantiomer. nih.govhilarispublisher.com This is crucial because biological systems, such as enzymes and receptors, are often stereospecific, meaning they interact differently with each enantiomer.

A study on N-arachidonoyl-amino acids as potential inhibitors of fatty acid amide hydrolase (FAAH) highlighted the importance of stereochemistry. Researchers synthesized both the D- and L-isomers of N-arachidonoyl-alanine to test their activity on FAAH preparations from various species. nih.gov The results indicated that the enantioselectivity of these compounds as FAAH inhibitors is species-dependent, with the D- and L-isomers of N-arachidonoyl-alanine exhibiting different potencies. nih.gov Another study investigating N-amino acid linoleoyl conjugates also noted a high degree of stereospecificity between the D and L alanine isomers in an in vitro model. nih.gov

Development of Analogues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like NALA relates to its biological activity. These investigations involve synthesizing and testing a series of analogues, where specific parts of the molecule are systematically modified. By comparing the activities of these analogues, researchers can identify the key structural features required for a particular biological effect.

For N-acyl amino acids, SAR studies have explored modifications in three main regions: the fatty acyl chain, the amide bond, and the amino acid head group. nih.govnomuraresearchgroup.com For instance, the degree of unsaturation in the fatty acid chain can significantly influence activity. nih.gov The amino acid residue can also modulate analgesic and anti-inflammatory activities based on steric and chiral factors. nih.gov

In the context of NALA and related compounds, SAR studies have been instrumental in:

Defining the pharmacophore for transporter inhibition: By testing various N-arachidonyl amino acids and related compounds, researchers have begun to define the structural requirements for inhibiting the glycine (B1666218) transporter, GLYT2a. nih.gov

Understanding receptor and enzyme interactions: SAR studies have helped to elucidate the structural requirements for ligand binding to the anandamide transporter and fatty acid amide hydrolase (FAAH). nih.gov These studies have shown that the structural requirements for binding to the CB1 receptor and the anandamide transporter are quite different, while the transporter and FAAH share more similarities in their structural requirements. nih.gov

Developing more potent and stable compounds: By understanding the SAR, researchers can design analogues with improved properties, such as increased potency or resistance to metabolic degradation. nomuraresearchgroup.com For example, unnatural analogues with isoindoline-1-carboxylate head groups were found to be resistant to enzymatic degradation while maintaining their uncoupling bioactivity. nomuraresearchgroup.com

Table 1: Examples of this compound Analogues and their Investigated Activities

| Analogue/Related Compound | Investigated Activity | Key Findings |

| N-arachidonoyl-D-alanine | FAAH Inhibition, Glycine Transporter Inhibition | Shows varying potency and enantioselectivity depending on the animal species for FAAH inhibition. nih.gov Also inhibits GLYT2. nih.gov |

| N-arachidonoyl-glycine (NAGly) | FAAH Inhibition, Glycine Transporter Inhibition, Pain Modulation | Potent FAAH inhibitor in rodents. nih.gov Inhibits GLYT2. nih.govnih.gov |

| N-arachidonoyl-γ-aminobutyric acid (NAGABA) | Glycine Transporter Inhibition, Pain Modulation | Less efficacious at inhibiting GLYT2a compared to NALA. nih.gov Had no effect on allodynia and hyperalgesia in an inflammatory pain model. nih.gov |

| N-oleoyl-isoindoline analogues | Mitochondrial Respiration | These unnatural analogues were resistant to enzymatic degradation and maintained uncoupling bioactivity. nomuraresearchgroup.com |

In Vitro Experimental Models

In vitro models, which are experiments conducted in a controlled environment outside of a living organism, are essential for dissecting the specific cellular and molecular mechanisms of NALA.

Cell Culture Systems for Functional Assays (e.g., Proliferation, Calcium Mobilization)

Cell culture systems are a cornerstone of in vitro research, allowing scientists to study the effects of compounds like NALA on specific cell types.

Proliferation Assays: These assays measure the effect of a compound on cell growth and division. NALA has been shown to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells. medchemexpress.comsnu.ac.kr Studies have used HNSCC cell lines (e.g., SNU-1041 and SNU-1076) and non-cancerous cell lines to demonstrate the anti-proliferative effects of NALA. snu.ac.kr The inhibition of cell proliferation was linked to the production of reactive oxygen species (ROS). snu.ac.kr

Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentrations, a key second messenger in many signaling pathways. N-acyl amino acids have been shown to induce calcium mobilization. mdpi.com For example, N-arachidonoyl glycine (NAGly), a related compound, increases calcium mobilization in dorsal root ganglion neurons by activating GPR92. mdpi.com Similar assays using transfected RBL-2H3 cells have been used to study the function of receptors that may be targets for NALA. uva.es

Enzyme Inhibition Assays (e.g., FAAH Inhibition)

Enzyme inhibition assays are used to determine the ability of a compound to block the activity of a specific enzyme. A key enzyme in the metabolism of many N-acyl amino acids is fatty acid amide hydrolase (FAAH). nih.gov

Inhibition of FAAH by NALA and its isomers has been studied using preparations from mouse, rat, and human cell lines, as well as from mouse or rat brain. nih.gov These studies have revealed that the inhibitory potency and enantioselectivity of N-arachidonoyl-amino acids are species-dependent. nih.gov While N-arachidonoyl-glycine is a potent inhibitor of rat and mouse FAAH, NALA enantiomers show varying degrees of potency. nih.gov

Receptor and Transporter Activity Assays

These assays are designed to investigate the interaction of NALA with specific receptors and transporters.

Receptor Activity Assays: While specific receptor binding for NALA is still being fully characterized, it is hypothesized to have activity at cannabinoid receptors and/or the transient receptor potential vanilloid 1 (TRPV1) receptor. caymanchem.comcaymanchem.com Assays to study receptor activity often involve transfected cell lines expressing the receptor of interest. For example, the activity of related N-acyl amides has been tested on TRPV1-4 receptors using transfected HEK cells. nih.gov

Transporter Activity Assays: NALA has been shown to inhibit the glycine transporter, GLYT2. nih.govhellobio.com The activity of NALA on glycine transporters is often studied using electrophysiological techniques in cells expressing the specific transporter subtype (e.g., GLYT2a). nih.gov These assays measure the transport of glycine into the cell and how it is affected by the presence of NALA. nih.gov Studies have shown that NALA has similar efficacy to N-arachidonyl-glycine in inhibiting GLYT2a, while having little effect on GLYT1b. nih.gov Further investigations using chimeric transporters have identified that the extracellular loop 4 of GLYT2 is required for NALA's inhibitory action. nih.gov

In Vivo Preclinical Models

Animal models, particularly in rodents, have been used to investigate the potential therapeutic effects of N-acyl amino acids. For instance, in a rat model of inflammatory pain, intrathecal administration of N-arachidonyl-glycine was shown to reduce mechanical allodynia and thermal hyperalgesia. nih.gov In contrast, NALA, at the same dose, did not produce a similar anti-nociceptive effect in this specific model. nih.govnih.gov

The effects of FAAH inhibitors on the endogenous levels of NALA and other N-arachidonoyl amino acids have also been studied in mouse brains. nih.gov These studies help to elucidate the metabolic pathways and regulation of these compounds in a complex biological system. nih.gov

Rodent Models for Investigating Physiological Responses

Rodent models, particularly rats and mice, are fundamental tools for exploring the physiological effects of this compound in a whole-organism context. A primary area of investigation has been its role in nociception and inflammation. In a rat model of inflammatory pain, where inflammation is induced by intraplantar injection of Freund's complete adjuvant (FCA), intrathecal administration of NA-Ala was found to have no significant effect on mechanical allodynia or thermal hyperalgesia. nih.gov This lack of an anti-nociceptive effect distinguishes it from other related lipid signaling molecules, such as N-arachidonoyl-glycine, which did show analgesic properties in the same model. nih.gov

Beyond pain models, rodent studies have been instrumental in quantifying the endogenous levels of NA-Ala in various tissues, particularly the brain. nih.gov These neurochemical analyses often serve as a baseline for understanding how its concentrations change in response to genetic or pharmacological manipulations, providing clues to its biosynthesis and degradation pathways.

Table 1: Summary of this compound (NA-Ala) Investigations in Rodent Models

| Model System | Area of Investigation | Key Finding | Citation |

|---|---|---|---|

| Rat | Inflammatory Pain | Intrathecal NA-Ala did not produce anti-nociceptive effects. | nih.gov |

| Mouse | Neurochemistry/Metabolism | NA-Ala is an endogenous constituent of brain tissue. | nih.gov |

| Mouse (FAAH KO) | Metabolism | Levels of NA-Ala were found to be decreased in the brains of FAAH knockout mice. | mdpi.comsemanticscholar.org |

Pharmacological Interventions with Enzyme Inhibitors and Agonists

Pharmacological tools, including enzyme inhibitors and receptor agonists, are vital for probing the molecular targets and pathways associated with NA-Ala. A key enzyme in the broader endocannabinoid system is Fatty Acid Amide Hydrolase (FAAH), which degrades many N-acyl amides. nih.gov While NA-Ala is structurally related to the primary FAAH substrate anandamide, studies have shown that it is a very weak inhibitor of the FAAH enzyme. nih.gov

Despite its weak interaction with FAAH, inhibitors of this enzyme are still relevant to NA-Ala research. By blocking the primary degradation route for other related lipids, FAAH inhibitors can profoundly alter the lipidome, which provides a modified metabolic context for studying the synthesis and function of less-abundant lipids like NA-Ala. nih.govresearchgate.net

More significantly, research has identified the glycine transporter 2 (GlyT2) as a molecular target for NA-Ala. hellobio.comnih.gov It acts as an inhibitor of GlyT2, a protein primarily located on presynaptic inhibitory glycinergic neurons in the spinal cord. nih.gov This inhibition represents a key pharmacological action. The potency of NA-Ala at GlyT2 is moderate compared to other N-acyl amino acids. nih.govresearchgate.net

Table 2: Pharmacological Targets of this compound

| Target | Action of NA-Ala | Reported IC50 Value | Significance | Citation |

|---|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Weak Inhibition | Not specified, described as "very weak" | Unlikely to be a primary mechanism of action. | nih.gov |

| Glycine Transporter 2 (GlyT2) | Inhibition | ~9 µM | Provides a non-cannabinoid receptor mechanism for modulating glycinergic neurotransmission. | nih.govresearchgate.net |

| Glycine Transporter 1 (GlyT1) | Little to no activity | >30 µM | Demonstrates selectivity for GlyT2 over GlyT1. | hellobio.com |

Molecular Biology and Genetic Engineering Techniques

Use of Knockout Models for Gene Function Elucidation (e.g., FAAH Knockout)

Genetically engineered models, particularly knockout (KO) mice, have provided invaluable insights into the metabolic pathways involving NA-Ala. The FAAH KO mouse model, in which the gene for the primary catabolic enzyme of anandamide is deleted, has been especially informative. nih.govcyagen.com The use of these models allows researchers to observe systemic changes in the endocannabinoidome, the complex network of endogenous lipid signals. mdpi.comsemanticscholar.org

Targeted lipidomics analyses of brain tissue from FAAH KO mice have yielded a counterintuitive but crucial finding regarding N-arachidonoyl amino acids (NAraAAs). While levels of N-acyl ethanolamines and N-acyl taurines are significantly elevated in these mice, the concentrations of most NAraAAs, including by extension NA-Ala, were found to be decreased compared to wild-type controls (an exception being N-arachidonoyl-serine). mdpi.comsemanticscholar.org This suggests that FAAH may, under certain conditions, play a role in the biosynthesis of some N-acyl amino acids, potentially through a reverse hydrolysis (condensation) reaction, rather than solely being responsible for their degradation. mdpi.com

Chimeric and Mutant Receptor Studies for Molecular Site Identification (e.g., Glycine Receptors)

To pinpoint the precise molecular sites of action for NA-Ala, researchers utilize chimeric and mutant receptor studies. This technique is particularly relevant for its effects on glycine receptors (GlyRs), which are critical for inhibitory neurotransmission. mdpi.com NA-Ala belongs to a group of acidic arachidonyl conjugates that exhibit differential effects on GlyR subtypes: they potentiate the function of α1 GlyRs but inhibit α2 and α3 GlyRs. mdpi.comresearchgate.net

This subunit-specific modulation is the key that allows for molecular site identification. By creating chimeric receptors—for instance, by swapping domains between the α1 and α2 subunits—and by introducing point mutations at specific amino acid residues, scientists can identify the exact sites responsible for these differential effects. nih.gov While much of the detailed mutational analysis has been described for the related compound N-arachidonoyl-glycine (NA-Gly), the findings are considered broadly applicable to other acidic endocannabinoids that show the same pattern of modulation, including NA-Ala. mdpi.comnih.gov These studies have identified critical residues in the extracellular domain (such as alanine 52 in α1 GlyRs), the transmembrane domains (like glycine 254 in α1 GlyRs), and the intracellular loop (lysine 385) that collectively determine whether the compound will act as a positive or negative modulator. nih.gov

Future Directions and Research Perspectives

Elucidating Undiscovered Biosynthetic and Degradative Pathways

The metabolic pathways for N-acyl amino acids (NAAAs), including N-Arachidonyl-l-alanine, are not yet fully understood. mdpi.com While it is theorized that any amino acid could potentially form an amide with any fatty acid, creating a vast number of bioactive lipids, the specific enzymatic processes governing the formation and breakdown of most NAAAs remain largely uncharacterized. mdpi.com

Current hypotheses on biosynthesis suggest a few potential routes. One proposed mechanism involves the direct condensation of an acyl group, either as a free fatty acid or its Coenzyme A (CoA) derivative, with the amino acid. mdpi.com For instance, the cytochrome c-dependent formation of N-arachidonoyl serine (NAraSer), this compound, and N-arachidonoyl γ-aminobutyric acid (NAraGABA) from arachidonoyl-CoA (Ara-CoA) and the respective amino acids has been described. mdpi.com Another potential pathway for some NAAAs involves the oxidative metabolism of the corresponding N-acyl-ethanolamine. mdpi.com

Regarding degradation, the enzyme fatty acid amide hydrolase (FAAH) is known to catalyze the hydrolysis of various long-chain N-acyl-amides. mdpi.com However, while some N-acyl amino acids like N-arachidonoyltaurine and N-arachidonoylglycine are hydrolyzed by FAAH, others are not. nih.gov The circulating enzyme peptidase M20 domain containing 1 (PM20D1) has been shown to catalyze both the synthesis and hydrolysis of various N-acyl amino acids. wikipedia.org The full extent of its role and the existence of other key enzymes in the biosynthesis and degradation of this compound are still active areas of investigation. wikipedia.orgnih.gov Future research is critical to fully map these pathways, identify the specific enzymes involved, and understand their regulation, which is essential for comprehending the physiological and pathological roles of this compound.

Comprehensive Characterization of Molecular Targets and Ligand Interactions

While this compound has been identified in mammalian tissues, its molecular targets and the full spectrum of its interactions are not yet completely characterized. caymanchem.comcaymanchem.com It is part of a larger family of N-acyl amides, which are known to interact with a variety of receptors and enzymes, playing significant roles in cell-to-cell communication. wikipedia.org

Some research has pointed to potential targets for this compound and related compounds. For instance, it has been shown to be an inhibitor of the glycine (B1666218) transporter GLYT2. hellobio.comresearchgate.net Specifically, it inhibits GLYT2 with an IC₅₀ of approximately 8 µM and, unlike N-arachidonoyl-glycine (NAGly), it can achieve complete inhibition. researchgate.net It displays little to no activity at the GLYT1 transporter. hellobio.com There is also speculation that this compound may have activity at cannabinoid receptors and/or the transient receptor potential vanilloid 1 (TRPV1) receptor, though this has not been fully confirmed. caymanchem.comcaymanchem.com

The table below summarizes the known and potential molecular targets for this compound and a closely related compound, highlighting the need for further detailed investigation into its ligand-receptor interactions.

| Compound | Target | Interaction | IC₅₀ Value |

| This compound | GLYT2 | Inhibition | ~8 µM researchgate.net |

| GLYT1 | Little to no activity | >30 µM hellobio.com | |

| Cannabinoid Receptors | Potential activity (uncharacterized) | - | |

| TRPV1 | Potential activity (uncharacterized) | - | |

| N-arachidonoyl-glycine (NAGly) | GLYT2 | Partial, non-competitive inhibition | 3.4 µM researchgate.net |

| GPR18 | Endogenous ligand | - | |

| GPR92 | Stimulation | - | |

| FAAH | Inhibition | - |

Future research should focus on systematically screening this compound against a broad range of potential receptors and enzymes to definitively identify its primary targets. Detailed structural and functional studies are needed to understand the precise nature of its binding and the downstream signaling pathways it modulates.

Understanding Physiological Roles Beyond Current Characterization

The physiological functions of this compound are still largely unknown, although its presence in tissues like the brain suggests it plays a role in mammalian biology. mdpi.comresearchgate.net While research on the broader class of N-acyl amino acids (NAAAs) has revealed diverse biological activities, the specific contributions of this compound require more in-depth investigation. wikipedia.org

Some studies have provided initial insights. For example, this compound has been shown to inhibit pain. hellobio.com Furthermore, certain N-acyl alanines have demonstrated antiproliferative effects in vitro and have been implicated in the production of reactive oxygen species. mdpi.comwindows.net However, it is important to note that this compound did not produce anti-nociception in a model of inflammatory pain in rats, unlike its glycine counterpart.

The broader family of N-acyl amides is involved in a wide array of physiological processes, including cardiovascular function, metabolic homeostasis, inflammation, and neurodegenerative diseases. wikipedia.org For instance, N-arachidonoyl serine (ARA-S) has been identified as a potent inducer of angiogenesis, acting through the GPR55 receptor. nih.gov This highlights the potential for this compound to have its own unique and significant physiological roles that are yet to be discovered.

Future research should aim to explore the effects of this compound in various physiological and pathological models to elucidate its specific functions. This includes investigating its potential roles in the central nervous system, immune response, and metabolic regulation, moving beyond the currently limited characterization.

Exploration of this compound in Novel Biological Systems

Research into N-acyl amides, including this compound, has traditionally focused on mammalian systems. wikipedia.org However, these signaling lipids have also been identified in invertebrates, such as Drosophila melanogaster, and in various bacterial species, indicating their widespread importance across different biological systems. mdpi.comwikipedia.org The presence of this compound has been reported in Brassica napus (rapeseed), suggesting a role in plant biology as well. nih.gov

The functions of N-acyl amino acids in bacteria are diverse, with roles in virulence, signaling, and as components of cell membranes. researchgate.net For example, N-acyl amino acid synthases, enzymes responsible for their production, have been identified in bacteria. researchgate.net The discovery of N-acyl amides in different organisms opens up new avenues for research into their evolutionary conservation and their unique functions in various biological contexts.

Exploring the presence and function of this compound in a wider range of organisms, including plants, fungi, and different animal phyla, could provide valuable insights into its fundamental biological roles. This comparative lipidomics approach could uncover novel signaling pathways and interactions that have been conserved through evolution, as well as specialized functions that have arisen in specific lineages. Such studies will not only broaden our understanding of this specific compound but also of lipid signaling as a whole.

Development of Advanced Analytical and Synthetic Tools for Lipidomics Research

The study of this compound and other N-acyl amino acids (NAAAs) is heavily reliant on the continuous development of sophisticated analytical and synthetic methodologies. nih.gov Lipidomics, the large-scale study of lipids, requires highly sensitive and specific techniques to identify and quantify the vast array of lipid species present in biological samples. metwarebio.com

Analytical Techniques: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of modern lipid analysis. nih.govmetwarebio.com Techniques like nano-LC/MS/MS allow for the identification and quantification of low-abundance lipids like NAAAs from complex biological matrices such as brain tissue. nih.gov The development of high-resolution mass spectrometers and advanced software for data analysis has been crucial for untargeted lipidomics, enabling the discovery of novel lipids. masseycancercenter.orgacs.org

Future advancements in analytical chemistry will likely focus on improving the sensitivity, resolution, and throughput of these methods. Innovations in sample preparation, such as solid-phase extraction (SPE) and advanced liquid-liquid extraction (LLE) methods, are also critical for obtaining accurate and reproducible results. nih.govmdpi.com Furthermore, techniques like multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) and differential mobility spectrometry (DMS) are being developed to overcome challenges such as distinguishing between isomeric and isobaric lipid species. mdpi.com

Synthetic Tools: The availability of pure, well-characterized synthetic standards is essential for the accurate identification and quantification of endogenous lipids. Chemical synthesis allows for the production of this compound and its analogs, which are crucial for functional studies and for use as internal standards in analytical assays. bertin-bioreagent.comnih.gov

Recent developments in biocatalysis offer promising new avenues for the synthesis of N-acyl amides. Enzymes with broad substrate specificity, such as the adenylation (ANL) domain of TamA, can be utilized to produce a variety of N-acyl amides, including those with different fatty acid chains and amino acid head groups. researchgate.net The development of novel biocatalysts and the optimization of existing enzymatic reactions will facilitate the efficient and stereospecific synthesis of this compound and other NAAAs for research purposes.

The following table highlights key analytical and synthetic tools relevant to this compound research:

| Tool Category | Specific Technique/Method | Application in this compound Research |

|---|---|---|

| Analytical | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification in biological samples. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for precise identification. masseycancercenter.org | |

| Shotgun Lipidomics | High-throughput analysis of lipid profiles. mdpi.com | |

| Differential Mobility Spectrometry (DMS) | Separation of isomeric and isobaric lipids. mdpi.com | |

| Synthetic | Chemical Synthesis | Production of standards and analogs for functional studies. nih.gov |

| Biocatalysis (e.g., using adenylating enzymes) | Enzymatic synthesis of N-acyl amides. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying N-arachidonyl-L-alanine, and how can researchers validate product purity?

- Methodological Answer : Synthesis typically involves coupling arachidonic acid to L-alanine via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt). Post-synthesis, purification via reverse-phase HPLC with a C18 column is recommended. Validate purity using:

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 200-220 nm) to assess purity (>95% threshold).

- Document protocols using NIH preclinical guidelines for reproducibility . Include raw spectral data in appendices and processed data in the main text to align with analytical standards .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

- Methodological Answer : For tissue or plasma samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity. Use deuterated internal standards (e.g., d₈-N-arachidonyl-L-alanine) to correct for matrix effects.

- Solid-Phase Extraction (SPE) with C18 cartridges for sample cleanup.

- Validate methods per FDA bioanalytical guidelines (linearity, accuracy, precision, LLOQ). Reference primary literature for column conditions (e.g., 2.1 × 50 mm, 1.7 µm particle size) .

Q. How should researchers formulate testable hypotheses about this compound’s role in endocannabinoid signaling?

- Methodological Answer : Start with a comparative analysis of structural analogs (e.g., anandamide). Hypothesize based on:

- Receptor binding assays : Compare affinity for CB1/CB2 vs. orphan receptors (e.g., GPR18).

- Pathway enrichment analysis : Use databases like KEGG to identify associated signaling cascades.

- Explicitly state hypotheses in a dedicated "Research Questions" section, linking to gaps in existing literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting receptor affinity results)?

- Methodological Answer :

- Systematic review : Meta-analyze studies for common variables (e.g., assay type, cell lines). For example, discrepancies in CB1 binding may arise from differences in radioligand competition protocols.

- Replicate experiments under standardized conditions (e.g., uniform temperature/pH, validated receptor membranes).

- Statistical reconciliation : Apply Bland-Altman plots or Cohen’s d to quantify effect size disparities .

- Report negative results transparently to avoid publication bias .

Q. What experimental design considerations are critical when comparing in vivo vs. in vitro effects of this compound?

- Methodological Answer :

- In vitro : Use primary neuronal cultures or transfected HEK293 cells to isolate receptor-specific effects. Include controls for non-specific binding (e.g., excess cold ligand).

- In vivo : Select animal models with intact endocannabinoid systems (e.g., wild-type C57BL/6 mice). Monitor pharmacokinetics (plasma half-life, brain penetration) via LC-MS/MS.

- Address interspecies variability by cross-referencing metabolomic databases (e.g., HMDB) .

Q. How can researchers optimize experimental workflows to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- Dose-response studies : Use log-spaced concentrations (e.g., 0.1–100 µM) to capture EC₅₀ values.

- Time-course analysis : Collect samples at multiple timepoints (e.g., 0, 15, 30, 60 min post-administration).

- Compartmental modeling : Tools like Phoenix WinNonlin can integrate PK and PD data.

- Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Q. What strategies are effective for isolating this compound’s effects from endogenous endocannabinoids in complex biological systems?

- Methodological Answer :

- Knockout models : Use CB1/CB2 receptor-deficient animals to dissect receptor-specific effects.

- Enzymatic inhibition : Co-administer FAAH/MAGL inhibitors to stabilize endogenous ligands.

- Isotopic labeling : Synthesize ¹⁴C-labeled this compound for precise tracking in tissue distribution studies .

Data Presentation and Reproducibility Guidelines

- Tables : Include processed data (mean ± SEM, n ≥ 3) in the main text. Provide raw datasets in supplementary materials .

- Ethics : Disclose animal/human study approvals (IACUC/IRB) and conflicts of interest per journal standards .

- Replication : Follow NIH guidelines for preclinical research, detailing randomization, blinding, and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products